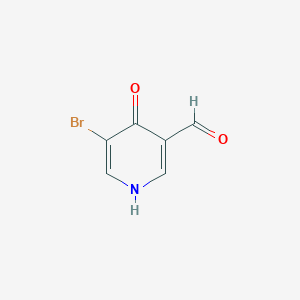

5-Bromo-4-hydroxynicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-8-1-4(3-9)6(5)10/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMMFNJPSDBZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

5-Bromo-4-hydroxynicotinaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyridine ring, a reactive aldehyde group, a hydroxyl moiety, and a bromine atom, offers a multitude of synthetic possibilities for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines plausible synthetic strategies, explores its reactivity, and discusses its current and potential applications in drug discovery and development.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Substitution of the pyridine ring with various functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound emerges as a particularly interesting building block due to the orthogonal reactivity of its functional groups. The aldehyde facilitates the formation of imines, oximes, and other C-N bonds, while the hydroxyl group can be alkylated or acylated. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse substituents. This guide aims to provide researchers with a detailed understanding of this compound's chemical characteristics to facilitate its effective utilization in their research endeavors.

Physicochemical Properties

This compound is typically a solid at room temperature. Its stability is enhanced when stored under an inert atmosphere.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1289109-05-2 | |

| Molecular Formula | C₆H₄BrNO₂ | |

| Molecular Weight | 202.01 g/mol | |

| Appearance | Solid | |

| Purity | Typically >95% | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | |

| SMILES | O=CC1=CN=CC(Br)=C1O | |

| InChI Key | KPMMFNJPSDBZTB-UHFFFAOYSA-N |

Note: Experimental data on the melting point and solubility of this compound are not widely available in published literature. Commercial suppliers typically provide the compound as a solid, and its solubility is expected to be higher in polar organic solvents such as DMSO, DMF, and alcohols.

Tautomerism

A crucial aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. In the case of this compound, it can exist in equilibrium with 5-Bromo-4-oxo-1,4-dihydropyridine-3-carbaldehyde. The position of this equilibrium is influenced by the solvent, temperature, and pH. Generally, the pyridone tautomer is favored in many solvents due to its amide-like character and the strength of the C=O bond.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a signal for the aldehyde proton. The hydroxyl proton may be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule. The aldehyde carbon will appear at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum will likely exhibit a strong carbonyl (C=O) stretching band for the aldehyde group, a broad O-H stretching band for the hydroxyl group, and C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (202.01 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach could start from the commercially available 5-bromonicotinic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-4-hydroxynicotinic acid

A potential route to 5-bromo-4-hydroxynicotinic acid could involve the direct bromination of 4-hydroxynicotinic acid. Alternatively, methods for the synthesis of 5-bromonicotinic acid have been reported which could potentially be adapted.[2]

Step 2: Formation of the Weinreb Amide

-

To a solution of 5-Bromo-4-hydroxynicotinic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add N,O-Dimethylhydroxylamine hydrochloride to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Perform an aqueous workup and purify the crude product by column chromatography to yield the Weinreb amide.

Step 3: Reduction to the Aldehyde

-

Dissolve the Weinreb amide in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the reaction mixture.

-

Stir the reaction at low temperature and monitor its progress by TLC.

-

Quench the reaction with a suitable reagent (e.g., Rochelle's salt solution) and allow it to warm to room temperature.

-

Extract the product with an organic solvent and purify by column chromatography to obtain this compound.

Note: This is a proposed synthetic route and would require experimental optimization.

Chemical Reactivity and Derivatization

The trifunctional nature of this compound allows for a wide range of chemical transformations, making it a valuable scaffold for library synthesis.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various chemical reactions, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Formation of imines, oximes, and hydrazones by reaction with primary amines, hydroxylamines, and hydrazines, respectively.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo:

-

O-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base to form ethers.

-

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

Reactions involving the Bromine Atom

The bromine atom on the pyridine ring is amenable to various cross-coupling reactions, such as:

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The pyridine core is a common feature in many approved drugs, and the ability to introduce diverse substituents at three different positions allows for the exploration of a large chemical space.

While specific examples of biologically active compounds derived directly from this compound are not extensively reported in the literature, its utility can be inferred from the applications of similar substituted pyridines in drug discovery. For instance, various brominated and hydroxylated pyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a warning-level hazard, with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature provides a platform for the generation of diverse molecular libraries for drug discovery programs. While detailed experimental data for this specific compound are somewhat limited in the public domain, its chemical properties and reactivity can be largely predicted based on the well-established chemistry of its constituent functional groups. This guide provides a foundational understanding of this compound, which should empower researchers to effectively incorporate it into their synthetic strategies for the development of novel molecules with desired biological activities.

References

An In-Depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals and functional materials.[1] Among these, halogenated and hydroxylated nicotinaldehydes represent a class of versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide focuses on a specific, yet underexplored member of this family: 5-Bromo-4-hydroxynicotinaldehyde (CAS Number: 1289109-05-2).

While this compound is commercially available, detailed synthetic protocols and comprehensive characterization data are not widely disseminated in peer-reviewed literature. This guide aims to bridge that gap. By combining available supplier data with established principles of organic synthesis and spectroscopic analysis, we will provide a robust technical overview. We will delve into its physicochemical properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications in drug discovery and organic synthesis. This document is designed to be a practical resource, empowering researchers to confidently incorporate this compound into their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a trifunctionalized pyridine derivative. The presence of a bromine atom, a hydroxyl group, and an aldehyde group on the pyridine ring imparts a unique combination of reactivity, making it a valuable intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 1289109-05-2 | [2] |

| Molecular Formula | C₆H₄BrNO₂ | [2] |

| Molecular Weight | 202.01 g/mol | [3] |

| IUPAC Name | 5-bromo-4-hydroxypyridine-3-carbaldehyde | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2][4] |

| Storage Conditions | Inert atmosphere, room temperature | [2] |

InChI Key: KPMMFNJPSDBZTB-UHFFFAOYSA-N[2]

Proposed Synthesis and Mechanistic Considerations

Conceptual Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the bromination of activated pyridine rings. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary.

Materials:

-

4-Hydroxynicotinaldehyde

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic Acid or Dichloromethane (DCM)

-

Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for recrystallization or column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxynicotinaldehyde (1.0 eq) in a suitable solvent such as acetic acid or DCM.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0-1.2 eq) portion-wise at room temperature. If using liquid bromine, it should be added dropwise, potentially at a lower temperature to control reactivity. The hydroxyl group at the 4-position is an activating group, directing the electrophilic bromine to the ortho and para positions. The 5-position is sterically accessible and electronically favored for substitution.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture to room temperature. If DCM was used as the solvent, it can be washed sequentially with water, a dilute solution of sodium thiosulfate (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine. If acetic acid was the solvent, the mixture may be carefully poured into ice water and the resulting precipitate collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted data based on the structure and known chemical shifts of similar compounds.[5]

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Pyridine Ring): Two singlets are anticipated for the two protons on the pyridine ring.

-

H-2 Proton: A singlet around δ 8.2-8.5 ppm .

-

H-6 Proton: A singlet around δ 8.5-8.8 ppm .

-

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically appearing between δ 5.0 and 12.0 ppm .

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 185-195 ppm .

-

Aromatic Carbons (Pyridine Ring):

-

C-Br (C-5): Expected around δ 110-120 ppm .

-

C-OH (C-4): Expected around δ 155-165 ppm .

-

C-CHO (C-3): Expected around δ 125-135 ppm .

-

C-2 & C-6: Expected in the range of δ 140-155 ppm .

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Weak to medium bands around 3000-3100 cm⁻¹ .

-

C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹ .[6]

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹ .

Mass Spectrometry

-

Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 201 and m/z 203 .

-

Fragmentation: Common fragmentation patterns for aldehydes would include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[7] Further fragmentation of the pyridine ring would also be expected.

Reactivity and Potential Applications

The trifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules.

Caption: Reactivity map of this compound.

Applications in Drug Discovery

The pyridine core is a well-established privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Halogenated pyridines are particularly valuable as they can act as bioisosteres for other groups and provide a handle for further synthetic modifications.

-

Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors. The functional groups on this compound could be elaborated to interact with the hinge region and other binding pockets of various kinases.

-

Antimicrobial and Antiviral Agents: Schiff bases and other derivatives of hydroxy- and bromo-substituted aldehydes have shown promising antimicrobial and antiviral activities.[9][10] The aldehyde group can be readily converted to an imine, which can coordinate with metal ions to form complexes with enhanced biological activity.[9]

-

Scaffold for Combinatorial Chemistry: The three distinct reactive sites allow for the generation of diverse chemical libraries through parallel synthesis, which is a key strategy in modern drug discovery.

Applications in Organic Synthesis and Materials Science

-

Synthesis of Heterocyclic Systems: The aldehyde and hydroxyl groups can participate in cyclization reactions to form fused heterocyclic systems, which are of interest in both medicinal chemistry and materials science.

-

Ligand Synthesis: The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for metal ions, making this molecule a potential precursor for the synthesis of novel ligands for catalysis.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion and Future Outlook

This compound is a promising, yet underutilized, building block in organic synthesis and medicinal chemistry. Its trifunctional nature provides a wealth of opportunities for the creation of novel and complex molecules. While the lack of extensive published data presents a challenge, the fundamental principles of organic chemistry allow for a confident prediction of its reactivity and potential applications. It is our hope that this technical guide will stimulate further research into this versatile compound, leading to new discoveries in drug development, materials science, and beyond. As more researchers begin to explore its potential, we anticipate a significant increase in the available literature, further solidifying its place as a valuable tool in the synthetic chemist's arsenal.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1289109-05-2 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

5-Bromo-4-hydroxynicotinaldehyde molecular structure

An In-Depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its pyridine core is a prevalent scaffold in numerous pharmacologically active molecules. The strategic placement of three distinct functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and a versatile bromine atom—makes it an invaluable building block for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a representative synthetic pathway, and its critical applications in modern synthetic strategies, such as multicomponent reactions, which accelerate the discovery of novel therapeutic agents.

Core Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 1289109-05-2, is a substituted pyridine derivative.[1][2] The core structure consists of a pyridine ring functionalized with a formyl (aldehyde) group at the 3-position, a hydroxyl group at the 4-position, and a bromine atom at the 5-position. The name "nicotinaldehyde" specifically refers to the 3-formylpyridine scaffold.[3][4][5]

An important structural consideration is the potential for keto-enol tautomerism. The 4-hydroxypyridine form can exist in equilibrium with its 4-pyridone tautomer. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the molecule's reactivity and intermolecular interactions.

Caption: Tautomeric forms of the core molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1289109-05-2 | [1][2] |

| Molecular Formula | C₆H₄BrNO₂ | [1][6] |

| Molecular Weight | 202.01 g/mol | [1][6] |

| IUPAC Name | This compound | [1] |

| InChI Key | KPMMFNJPSDBZTB-UHFFFAOYSA-N | [1][2] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥95% | [1][2] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

Spectroscopic and Analytical Profile

While specific experimental spectra are proprietary to manufacturers, a theoretical analysis based on the molecule's structure allows for the prediction of its key spectroscopic features. This is crucial for reaction monitoring and final product characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5 - 10.5 ppm | Deshielded proton adjacent to an electron-withdrawing carbonyl group. |

| Aromatic Protons | δ 7.0 - 8.5 ppm | Two distinct singlets or narrow doublets corresponding to protons at C2 and C6 of the pyridine ring. | |

| Hydroxyl Proton (-OH) | δ 5.0 - 12.0 ppm (broad) | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 185 - 200 ppm | Characteristic chemical shift for an aldehyde carbon. |

| Aromatic Carbons | δ 110 - 160 ppm | Six distinct signals for the carbons of the pyridine ring, with shifts influenced by the attached functional groups. | |

| IR Spectroscopy | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) | Indicative of the hydroxyl group, broadened by hydrogen bonding. |

| C=O Stretch (Aldehyde) | 1680 - 1710 cm⁻¹ | Strong absorption characteristic of an aromatic aldehyde. | |

| C=C & C=N Stretches | 1400 - 1600 cm⁻¹ | Aromatic ring vibrations. | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 201/203 | A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

Synthesis and Purification

The synthesis of substituted pyridines can be complex. While several routes to this compound are conceivable, a robust and logical approach involves the selective bromination and subsequent formylation of a suitable pyridine precursor. The following protocol is a representative method based on established organometallic and electrophilic substitution principles.

Experimental Protocol: A Representative Synthesis

This protocol outlines a two-step synthesis starting from 4-hydroxypyridine. The causality behind this choice is the commercial availability of the starting material and the well-documented regioselectivity of electrophilic substitution on the pyridine ring.

Step 1: Bromination of 4-Hydroxypyridine

-

In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium thiosulfate to consume excess bromine.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

The resulting precipitate, 3,5-dibromo-4-hydroxypyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Regioselective Formylation via Lithiation-Formylation

-

Suspend the 3,5-dibromo-4-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. The rationale for this step is to perform a selective lithium-halogen exchange at one of the bromine positions. The C3 position is generally more susceptible to this exchange than the C5 position.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, which serves as the formylating agent.

-

Maintain the temperature at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.

References

- 1. This compound | 1289109-05-2 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]

- 5. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-hydroxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-hydroxynicotinaldehyde is a key heterocyclic building block in medicinal chemistry, offering a unique substitution pattern for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathways to this valuable compound. Two primary strategies are explored: the hydrolysis of a 4-chloro precursor and the direct bromination of a 4-hydroxy intermediate. This document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods to empower researchers in their synthetic endeavors.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved pharmaceuticals. The targeted functionalization of this ring system allows for the fine-tuning of physicochemical and pharmacological properties. This compound, with its strategically placed bromo, hydroxyl, and aldehyde functionalities, presents a versatile platform for generating diverse molecular libraries through subsequent chemical modifications. The aldehyde group serves as a handle for reductive amination, Wittig reactions, and condensations, while the bromo substituent is amenable to various cross-coupling reactions, and the hydroxyl group can be derivatized to modulate solubility and hydrogen bonding capacity. This guide aims to provide a detailed technical overview of the synthetic routes to this important intermediate.

Pathway 1: Synthesis via Hydrolysis of a 4-Chloro Precursor

This is arguably the most common and reliable approach, leveraging the commercial availability of precursors and the well-established principles of nucleophilic aromatic substitution on electron-deficient pyridine rings. The general strategy involves the synthesis of 5-Bromo-4-chloronicotinaldehyde, followed by the hydrolysis of the 4-chloro group.

Logical Workflow for Pathway 1

Spectroscopic Profile of 5-Bromo-4-hydroxynicotinaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Bromo-4-hydroxynicotinaldehyde, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from structurally related analogs, offering a robust framework for the identification and characterization of this compound.

Introduction: The Significance of this compound

This compound belongs to the family of substituted pyridines, a class of heterocyclic compounds of immense interest in pharmaceutical and materials research. The presence of a bromine atom, a hydroxyl group, and an aldehyde function on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a versatile building block for the synthesis of more complex molecular architectures. Accurate and unambiguous characterization of this intermediate is paramount for ensuring the integrity and purity of downstream products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton. The predicted chemical shifts (δ) are presented in Table 1, based on the analysis of similar substituted pyridines.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | s | - |

| H-6 | 8.3 - 8.5 | s | - |

| Aldehyde (-CHO) | 9.8 - 10.2 | s | - |

| Hydroxyl (-OH) | 10.0 - 12.0 | br s | - |

Causality of Chemical Shifts:

-

H-2 and H-6: These protons are adjacent to the electron-withdrawing nitrogen atom in the pyridine ring, which deshields them, causing their signals to appear at a high chemical shift (downfield). The bromine atom at position 5 and the hydroxyl group at position 4 also influence the electronic environment, contributing to the specific chemical shifts.

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a signal in the far downfield region.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton can be broad and its position is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized in Table 2.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 125 - 130 |

| C-4 | 160 - 165 |

| C-5 | 105 - 110 |

| C-6 | 145 - 150 |

| Aldehyde (-CHO) | 190 - 195 |

Interpretation of the Spectrum:

-

C-4 (bearing -OH): This carbon is expected to be significantly downfield due to the deshielding effect of the directly attached electronegative oxygen atom.

-

C-5 (bearing -Br): The carbon atom attached to the bromine atom will also experience a downfield shift, though typically less pronounced than that caused by an oxygen atom.

-

Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde group is characteristically found at a very low field (high ppm value) due to the strong deshielding effect of the double-bonded oxygen.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable structural elucidation.[5][6]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Use a pulse angle of 30-45° and a relaxation delay of 2-5 seconds.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

References

5-Bromo-4-hydroxynicotinaldehyde solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-hydroxynicotinaldehyde

This guide provides a comprehensive technical overview of the solubility and stability of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. Acknowledging the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust predictive analysis and practical guidance for researchers, scientists, and drug development professionals.

Introduction: Chemical Identity and Significance

This compound, with the molecular formula C₆H₄BrNO₂, is a substituted pyridine derivative. Its structure, featuring a bromine atom, a hydroxyl group, and an aldehyde functional group on a pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The interplay of these functional groups dictates its physicochemical properties, including solubility and stability, which are critical parameters in drug development, influencing formulation, bioavailability, and shelf-life.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| Physical Form | Solid | |

| CAS Number | 1289109-05-2 | [2] |

Solubility Profile: A Predictive Analysis

Direct experimental data on the solubility of this compound is not extensively reported. However, a reasoned estimation of its solubility in various solvents can be derived from its structural features and by analogy to similar compounds.

Aqueous Solubility

The presence of a hydroxyl group and a pyridine nitrogen atom suggests that this compound can act as both a hydrogen bond donor and acceptor, respectively. This would typically confer some degree of aqueous solubility. However, the molecule also possesses a brominated aromatic ring, which is hydrophobic and will counteract this effect.

The pH of the aqueous medium is expected to have a significant impact on solubility. The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. In acidic solutions, the pyridine nitrogen will be protonated, forming a pyridinium salt, which is expected to be more water-soluble. Conversely, in basic solutions, the hydroxyl group can be deprotonated to form a phenoxide-like anion, which should also enhance aqueous solubility. A U-shaped solubility profile with respect to pH is therefore anticipated, with the lowest solubility around the isoelectric point.

Solubility in Organic Solvents

Based on its polar functional groups, this compound is expected to be soluble in polar organic solvents.

Table of Predicted Solubilities:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and aldehyde groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Can act as hydrogen bond acceptors and have high dielectric constants. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility. |

Experimental Protocol for Solubility Determination

A robust method for experimentally determining the solubility of this compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water at various pH values, methanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. A suitable starting point for an HPLC method would be a reversed-phase C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength corresponding to the absorbance maximum of the compound.[3]

-

Calculation: Determine the concentration of the compound in the supernatant by comparing the peak area to a calibration curve prepared from standards of known concentration.

Caption: Workflow for experimental solubility determination.

Stability Profile: Key Considerations and Degradation Pathways

The stability of this compound is crucial for its handling, storage, and application. Several factors can influence its degradation.

Recommended Storage Conditions

Suppliers recommend storing this compound in a dry, inert atmosphere at room temperature or refrigerated (2-8°C).[1] This suggests that the compound is susceptible to degradation by atmospheric moisture and possibly oxygen.

Potential Degradation Pathways

The aldehyde functional group is the most likely site of chemical instability. Potential degradation pathways include:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-Bromo-4-hydroxynicotinic acid). This can be accelerated by exposure to air (autoxidation) or oxidizing agents. The kinetics of oxidation of aromatic aldehydes with bromine have been studied, indicating a potential for reactivity.[4]

-

Photodegradation: Aromatic aldehydes can be susceptible to degradation upon exposure to light. Photodegradation of brominated aromatic compounds can also occur.[5]

-

Reaction with Nucleophiles: The electrophilic aldehyde can react with nucleophiles.

The brominated pyridine ring is generally stable, but dehalogenation can occur under certain reductive conditions, particularly in the presence of catalysts.[6]

Forced Degradation Studies: An Experimental Approach

To comprehensively assess the stability of this compound, forced degradation studies under various stress conditions are recommended.

Experimental Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Subject aliquots of the stock solution to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from its degradation products.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.

-

Mass Spectrometry: Employ LC-MS/MS to identify the mass of the degradation products and elucidate their structures.[3]

Caption: Forced degradation study workflow.

Analytical Methodologies

The development of robust analytical methods is paramount for the accurate quantification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the recommended method for routine analysis, purity assessment, and quantification in solubility and stability studies.[3]

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at the wavelength of maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the sensitive and selective quantification of the compound in complex matrices and for the identification of metabolites and degradation products.[3]

Conclusion and Future Directions

While direct experimental data for this compound remains scarce, a comprehensive understanding of its likely solubility and stability profile can be constructed through the application of fundamental chemical principles and by analogy to structurally related molecules. The aldehyde functional group is predicted to be the primary site of instability, with oxidation being a key degradation pathway. The compound's solubility is expected to be pH-dependent and favorable in polar organic solvents.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to generate robust, quantitative data for this compound. Such data is essential for advancing its application in drug discovery and development, enabling informed decisions on formulation, storage, and handling. Further research to generate and publish this specific data would be a valuable contribution to the scientific community.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purity Analysis of 5-Bromo-4-hydroxynicotinaldehyde

Foreword: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the journey from a promising molecule to a therapeutic agent is paved with exacting standards. For drug development professionals, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 5-Bromo-4-hydroxynicotinaldehyde, a substituted pyridine, represents a class of heterocyclic compounds that are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product. This guide provides a comprehensive, in-depth exploration of the methodologies and underlying scientific principles for the robust purity analysis of this compound, grounded in authoritative regulatory frameworks and field-proven analytical strategies.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 1289109-05-2 | [1] |

| Molecular Formula | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity (Typical) | ≥95% | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

Potential Impurities: A Synthesis-Informed Perspective

Process-Related Impurities

-

Starting Materials: Unreacted precursors, such as 4-hydroxynicotinaldehyde, could be present in the final product.

-

By-products of Bromination: The bromination of hydroxypyridines can lead to the formation of regioisomers (e.g., 2-bromo or 6-bromo isomers) or poly-brominated species, depending on the reaction conditions.[4]

-

Reagents and Catalysts: Residual reagents, catalysts, and solvents used in the synthesis and purification steps are also potential impurities.[5]

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[6][7][8] For an aldehyde-containing compound like this compound, potential degradation pathways include:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (5-Bromo-4-hydroxynicotinic acid).

-

Photodegradation: Exposure to light can induce various degradation pathways in pyridine derivatives.[2]

Authoritative Grounding: The ICH Guidelines

The purity requirements for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) are governed by the International Council for Harmonisation (ICH) guidelines. These documents provide a framework for ensuring the quality, safety, and efficacy of pharmaceutical products.[4][5][9][10][11][12][13][14][15][16]

-

ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities.[5][13][15][16] For a new drug substance, impurities present at a level of 0.10% or higher should generally be identified.[5]

-

ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline outlines the principles of Good Manufacturing Practice (GMP) for the production of APIs, which includes the control of impurities.[4][10][11][12][14]

The purity analysis of this compound must be conducted within the framework of these guidelines to ensure regulatory compliance.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is necessary to comprehensively assess the purity of this compound. The selection of methods should be based on their ability to separate the main component from potential impurities and to provide quantitative results with high accuracy and precision.[6][17][18]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating reversed-phase HPLC (RP-HPLC) method is the preferred approach.[17][19][20]

Objective: To develop a validated RP-HPLC-UV method for the determination of the purity of this compound and to separate it from potential impurities and degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of polar and non-polar compounds. |

| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidified mobile phase improves peak shape for pyridine compounds.[19] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient is necessary to elute both polar and potential non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A PDA detector can be used to assess peak purity. |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][21][22][23] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[17] This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Caption: High-Level Workflow for HPLC Purity Analysis.

Gas Chromatography (GC)

GC is a valuable technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[24]

Objective: To identify and quantify volatile and semi-volatile impurities using GC coupled with Mass Spectrometry (MS).

Instrumentation:

-

GC system with a capillary column, an autosampler, and a mass spectrometer detector.

GC-MS Conditions:

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column for general purpose analysis. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program is necessary to separate compounds with a range of boiling points. |

| Carrier Gas | Helium, constant flow of 1.0 mL/min | Inert carrier gas. |

| MS Source Temp. | 230 °C | |

| MS Quad Temp. | 150 °C | |

| Mass Range | 40-450 amu | Covers the expected mass range of the analyte and potential impurities. |

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

The concentration should be optimized to avoid column overloading.

Caption: Workflow for GC-MS Impurity Identification.

Spectroscopic Methods for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural confirmation of the main component and the identification of unknown impurities.[20][25][26][27][28] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Features:

-

Signals corresponding to the aromatic protons on the pyridine ring.

-

A signal for the aldehyde proton.

-

A signal for the hydroxyl proton.

Expected ¹³C NMR Features:

-

Signals for the carbon atoms of the pyridine ring.

-

A signal for the carbonyl carbon of the aldehyde.

MS provides information about the molecular weight of the compound and its fragmentation pattern, which is crucial for structural elucidation. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its impurities.

Data Interpretation and Reporting

The purity of this compound is typically reported as a percentage, often calculated using the area normalization method from the HPLC chromatogram. All impurities above the reporting threshold of 0.05% should be reported.[9] Impurities exceeding the identification threshold of 0.10% require structural identification.[5] The final report should include a summary of all analytical methods used, the validation data, and a detailed impurity profile of the batch.

Conclusion: A Commitment to Quality

The purity analysis of this compound is a rigorous process that demands a deep understanding of analytical chemistry, synthetic organic chemistry, and regulatory requirements. By employing a combination of chromatographic and spectroscopic techniques within the framework of the ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate. This commitment to scientific integrity and analytical excellence is paramount in the successful development of new medicines.

References

- 1. This compound | 1289109-05-2 [sigmaaldrich.com]

- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. jpionline.org [jpionline.org]

- 6. library.dphen1.com [library.dphen1.com]

- 7. ajrconline.org [ajrconline.org]

- 8. biomedres.us [biomedres.us]

- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 10. compliancequest.com [compliancequest.com]

- 11. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients [bioprocessonline.com]

- 12. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]

- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Some good validation practices for analytical procedures [a3p.org]

- 18. wjarr.com [wjarr.com]

- 19. helixchrom.com [helixchrom.com]

- 20. ptfarm.pl [ptfarm.pl]

- 21. ema.europa.eu [ema.europa.eu]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

- 23. fda.gov [fda.gov]

- 24. beilstein-journals.org [beilstein-journals.org]

- 25. researchgate.net [researchgate.net]

- 26. 5-Bromosalicylaldehyde(1761-61-1) 13C NMR spectrum [chemicalbook.com]

- 27. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-4-hydroxynicotinaldehyde

Abstract

5-Bromo-4-hydroxynicotinaldehyde stands as a molecule of significant interest at the confluence of several key pharmacophores: a pyridine core, a halogen substituent, a hydroxyl group, and a reactive aldehyde. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural analogues provides a compelling rationale for its investigation as a potential therapeutic agent. This guide delineates the prospective biological activities of this compound, rooted in the established pharmacology of bromo-pyridines, hydroxypyridines, and related phenolic aldehydes. We present a series of detailed experimental workflows for the systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial potential. Furthermore, this document outlines strategies for leveraging the molecule's inherent chemical reactivity for the synthesis of derivative libraries to probe structure-activity relationships (SAR). This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of this intriguing heterocyclic aldehyde.

Introduction: Deconstructing the Pharmacological Potential

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs, owing to its ability to engage in hydrogen bonding and its susceptibility to diverse chemical modifications.[1] The introduction of a bromine atom, a hydroxyl group, and an aldehyde moiety onto this core in this compound creates a unique electronic and steric landscape, suggesting several avenues for biological interaction.

-

The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to biological targets such as enzymes and receptors.[1]

-

The Bromo Substituent: The bromine atom significantly alters the electronic properties of the pyridine ring and can serve as a handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse analogues for SAR studies.[2][3]

-

The Hydroxyl Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, and its acidity can be crucial for interactions in active sites. Its presence is often associated with antioxidant and anti-inflammatory properties in related compounds.[4][5]

-

The Aldehyde Functionality: The aldehyde group is a versatile chemical entity, capable of forming Schiff bases with amino groups in proteins, a mechanism that can lead to reversible or irreversible inhibition of enzyme activity. It also provides a reactive site for further derivatization.

This combination of functional groups suggests that this compound is a prime candidate for screening against a variety of biological targets. The following sections will explore its most promising potential activities and provide detailed protocols for their investigation.

Potential Anticancer Activity

The structural similarity of this compound to bromophenols, which have demonstrated anticancer properties, provides a strong rationale for investigating its potential as an anticancer agent.[6] The proposed mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Many phenolic compounds exert their anticancer effects by inducing oxidative stress within cancer cells, leading to the activation of apoptotic pathways. The aldehyde group in this compound could potentially react with intracellular thiols, such as glutathione, depleting the cell's antioxidant defenses and further sensitizing it to apoptosis.

Experimental Protocol: Cell Viability and Apoptosis Assays

A tiered approach is recommended to evaluate the anticancer potential, starting with broad screening across a panel of cancer cell lines, followed by more detailed mechanistic studies.

Step 1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., HCT 116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Step 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Diagram: Anticancer Screening Workflow

Caption: Workflow for assessing the anticancer activity of this compound.

Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Phenolic compounds, including hydroxybenzaldehydes and marine-derived bromophenols, are known to possess anti-inflammatory properties.[4][5] this compound could potentially modulate inflammatory pathways by inhibiting pro-inflammatory enzymes or suppressing the production of inflammatory mediators. A plausible mechanism is through the Nrf2/HO-1 pathway, which is known to be activated by some bromophenols to protect against oxidative stress.[7]

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The compound may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. It could also suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells.

Experimental Protocol: Measurement of Inflammatory Markers

Step 1: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in a complete medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

-

Cytokine Measurement (ELISA): Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

Step 2: Cyclooxygenase (COX) Inhibition Assay

-

Enzyme Source: Use commercially available COX-1 and COX-2 enzyme kits.

-

Assay Procedure: Perform the assay according to the manufacturer's instructions, which typically involves measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2).

-

Data Analysis: Determine the IC50 of this compound for both COX-1 and COX-2 to assess its inhibitory activity and selectivity.

Diagram: Anti-inflammatory Pathway

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromonicotinaldehyde

Abstract

5-Bromonicotinaldehyde is a pivotal building block in contemporary medicinal chemistry and synthetic organic chemistry. Its utility stems from a unique molecular architecture featuring a pyridine ring, a bromine atom amenable to cross-coupling, and a highly reactive aldehyde group. This guide provides an in-depth exploration of the aldehyde's reactivity, presenting it not as an isolated functional group, but as a component of a multifunctional scaffold. We will dissect the electronic factors governing its behavior, detail key transformations, and provide field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

The Electronic Landscape of 5-Bromonicotinaldehyde: A Tale of Two Electron Sinks

The reactivity of the aldehyde in 5-bromonicotinaldehyde is fundamentally governed by the powerful electron-withdrawing inductive effects of both the pyridine nitrogen and the bromine atom. The nitrogen atom, through its position meta to the aldehyde, exerts a significant pull on the electron density of the ring. This, combined with the inductive effect of the bromine atom, renders the carbonyl carbon exceptionally electrophilic and, consequently, highly susceptible to nucleophilic attack.

This heightened electrophilicity is a double-edged sword. While it facilitates a host of desirable transformations, it also introduces a significant challenge: chemoselectivity. Many synthetic strategies targeting the C-Br bond (e.g., palladium-catalyzed cross-coupling reactions) employ nucleophilic or basic conditions that can trigger unwanted side reactions at the aldehyde.[1] A successful synthetic campaign often hinges on understanding and controlling this delicate balance of reactivity.

To Protect or Not to Protect: A Critical Strategic Decision

Given the high reactivity of the aldehyde, a primary consideration in any multi-step synthesis is the necessity of a protecting group. The aldehyde can undergo reduction to an alcohol, form imines with amine reagents, or react with strong bases and nucleophiles, complicating reaction outcomes and purification.[2]

The formation of a cyclic acetal, typically with ethylene glycol under acidic catalysis, is the most robust and widely adopted protection strategy.[3][4] Acetals are exceptionally stable under the basic and nucleophilic conditions common to many cross-coupling reactions but are readily cleaved with aqueous acid to regenerate the aldehyde.[5]

Caption: Decision workflow for aldehyde protection strategy.

Experimental Protocol: Acetal Protection

This protocol describes the formation of 5-bromo-3-(1,3-dioxolan-2-yl)pyridine.

Materials:

-

5-Bromonicotinaldehyde (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 5-bromonicotinaldehyde, toluene, ethylene glycol, and p-TsOH.

-

Fit the flask with a Dean-Stark trap and reflux condenser.

-

Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic mixture with saturated aqueous sodium bicarbonate, followed by water, and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected product, which can often be used without further purification.

Key Transformations of the Aldehyde Group

The electrophilic nature of the aldehyde carbonyl enables a wide variety of powerful chemical transformations.

Nucleophilic Addition: The Fundamental Reaction

The cornerstone of aldehyde reactivity is the nucleophilic addition reaction. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product.[6][7]

Caption: General mechanism of nucleophilic addition.

Imine (Schiff Base) Formation and Reductive Amination

Primary amines readily react with 5-bromonicotinaldehyde in a nucleophilic addition-elimination reaction to form imines, also known as Schiff bases.[2] This reaction is often catalyzed by a trace amount of acid. These imine intermediates can be subsequently reduced in situ to form secondary amines, a process known as reductive amination.[8] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents as they are mild enough not to reduce the starting aldehyde but will readily reduce the protonated imine intermediate.[9]

Experimental Protocol: Reductive Amination

Materials:

-

5-Bromonicotinaldehyde (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, catalytic)

Procedure:

-

Dissolve 5-bromonicotinaldehyde and the amine in the chosen solvent in a round-bottom flask.

-

If the amine salt is used, add one equivalent of a non-nucleophilic base like triethylamine. A catalytic amount of acetic acid can be added to facilitate imine formation.[10]

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise, as the reaction can be exothermic.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-24 hours).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

Carbon-carbon double bonds can be constructed from the aldehyde using phosphorus-based reagents.

-

The Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene.[11][12] Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[12] A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to remove.[11]

-

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a popular alternative that uses a phosphonate-stabilized carbanion.[13] It offers several advantages, including generally higher (E)-selectivity for the resulting alkene and a water-soluble phosphate byproduct that is easily removed during aqueous workup.[14][15]

Caption: Simplified mechanism for Wittig/HWE reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an "active methylene" compound (a compound with two electron-withdrawing groups attached to a CH₂ group, e.g., malononitrile or diethyl malonate).[9][16] The reaction is typically catalyzed by a weak base and results in an α,β-unsaturated product after dehydration.[17]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

5-Bromonicotinaldehyde (1.0 eq)

-

Malononitrile (1.05 eq)

-

Piperidine or Ammonium Acetate (catalytic amount)

-

Ethanol or Isopropanol

Procedure:

-

Dissolve 5-bromonicotinaldehyde and malononitrile in the alcohol solvent in a round-bottom flask.

-

Add a catalytic amount of piperidine or ammonium acetate.

-

Stir the mixture at room temperature or with gentle heating. The product often precipitates from the solution upon formation.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Addition of Organometallic Reagents

Strongly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX), readily add to the aldehyde to form secondary alcohols after acidic workup.[6][18] Due to the extremely basic nature of Grignard reagents, this reaction is incompatible with acidic protons and many other functional groups, and protection strategies for other parts of a molecule may be necessary.

Oxidation to Carboxylic Acid